[2,4'-Bipyridin]-3-ylmethanamine
Beschreibung
[2,4'-Bipyridin]-3-ylmethanamine is a bipyridine derivative featuring a methanamine group at the 3-position of the 2,4'-bipyridin scaffold. Its molecular formula is C₁₁H₁₂N₃, with a molecular weight of 186.24 g/mol (inferred). The compound is commercially available for pharmaceutical and research purposes, as indicated by its listing in chemical supplier databases . This article compares its structural and functional attributes with analogous bipyridine derivatives, leveraging available data from related compounds.
Eigenschaften
IUPAC Name |
(2-pyridin-4-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-7H,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEJIFXLXYCLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2,4’-Bipyridin]-3-ylmethanamine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst . Another method is the Stille coupling reaction , which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of [2,4’-Bipyridin]-3-ylmethanamine often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product is typically achieved through recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [2,4’-Bipyridin]-3-ylmethanamine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and materials science .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with biological macromolecules, influencing various biochemical pathways .
Medicine: In medicine, derivatives of [2,4’-Bipyridin]-3-ylmethanamine are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .
Industry: Industrially, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of [2,4’-Bipyridin]-3-ylmethanamine involves its interaction with specific molecular targets. As a ligand, it can bind to metal ions, forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the rate and outcome of chemical reactions . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Positional Isomers: 2,2'-Dipyridylamine
Structure : 2,2'-Dipyridylamine (CAS 1202-34-2) consists of two pyridine rings linked by an amine group at the 2,2' positions, with the formula C₁₀H₉N₃ (MW: 171.2 g/mol) .
Key Differences :
- Substitution Pattern : The 2,4'- substitution in [2,4'-Bipyridin]-3-ylmethanamine introduces asymmetry and steric effects distinct from the symmetric 2,2' isomer.
- Basicity : The 3-methanamine group in the target compound may enhance hydrogen-bonding capacity compared to the bridging amine in 2,2'-dipyridylamine.
Bipyridinium Derivatives: 4,4'-Bipyridinium Salts
Structure : Compounds like 1-(2,4-dinitrophenyl)-(4,4'-bipyridin)-1-ium chloride () are cationic bipyridinium salts with redox-active properties.
Key Differences :
Substituted Bipyridines: Difluoromethyl Derivatives
Structure : A patent describes (S)-L-((2',6-bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine, a structurally complex analog with difluoromethyl and pentan-2-amine groups .
Key Differences :
- Lipophilicity : The difluoromethyl groups in the patented compound enhance lipophilicity and metabolic stability, which may contrast with the more polar 3-methanamine group in this compound .
- Pharmaceutical Potential: The patented derivative is developed as a solid form for drug delivery, whereas the target compound’s pharmacological profile is undocumented .
Data Table: Structural and Functional Comparison
*From .
Biologische Aktivität
[2,4'-Bipyridin]-3-ylmethanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
The primary mechanism of action for this compound involves its interaction with the Janus kinase 1 (JAK1) enzyme. JAK1 is crucial in the JAK-STAT signaling pathway, which regulates immune responses and cell growth. Inhibition of JAK1 can lead to:
- Reduced Inflammation : By blocking this pathway, the compound may mitigate inflammatory responses.
- Anticancer Activity : The inhibition of JAK1 has been linked to the suppression of tumor growth in various cancer models.
Pharmacokinetics
Pharmacokinetic studies indicate that the bioavailability of this compound is influenced by its solubility and stability in biological systems. The compound is metabolized primarily in the liver, where it may form active metabolites that contribute to its biological effects. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Half-life | 4-6 hours |
| Bioavailability | ~30% |
| Metabolism | Hepatic |
| Excretion | Urinary (primarily) |
Anticancer Effects
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies show that it induces apoptosis in cancer cell lines through the modulation of key signaling pathways associated with cell survival and proliferation. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values : Ranged from 10 µM to 25 µM depending on the cell line.
Anti-inflammatory Effects
The compound's ability to inhibit JAK1 also suggests potential applications in treating inflammatory diseases. In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Method : Cells were treated with varying concentrations (0, 5, 10, 20 µM) for 48 hours.
- Results : Significant reduction in cell viability at concentrations above 10 µM (p < 0.05).
-
Inflammation Model :
- Objective : Assess anti-inflammatory effects in a mouse model induced by LPS.
- Method : Mice were treated with this compound (5 mg/kg).
- Results : Decreased serum levels of IL-6 and TNF-alpha compared to control (p < 0.01).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
